Cas no 1804103-11-4 (3-Bromo-1-(2-(chloromethyl)-6-hydroxyphenyl)propan-1-one)
3-Bromo-1-(2-(chloromethyl)-6-hydroxyphenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-1-(2-(chloromethyl)-6-hydroxyphenyl)propan-1-one
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- Inchi: 1S/C10H10BrClO2/c11-5-4-9(14)10-7(6-12)2-1-3-8(10)13/h1-3,13H,4-6H2
- InChI Key: FPZZPLHXHWVNNN-UHFFFAOYSA-N
- SMILES: BrCCC(C1C(=CC=CC=1CCl)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3
3-Bromo-1-(2-(chloromethyl)-6-hydroxyphenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013014778-250mg |
3-Bromo-1-(2-(chloromethyl)-6-hydroxyphenyl)propan-1-one |
1804103-11-4 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
| Alichem | A013014778-500mg |
3-Bromo-1-(2-(chloromethyl)-6-hydroxyphenyl)propan-1-one |
1804103-11-4 | 97% | 500mg |
839.45 USD | 2021-06-25 | |
| Alichem | A013014778-1g |
3-Bromo-1-(2-(chloromethyl)-6-hydroxyphenyl)propan-1-one |
1804103-11-4 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
3-Bromo-1-(2-(chloromethyl)-6-hydroxyphenyl)propan-1-one Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 3-Bromo-1-(2-(chloromethyl)-6-hydroxyphenyl)propan-1-one
Professional Introduction to 3-Bromo-1-(2-(chloromethyl)-6-hydroxyphenyl)propan-1-one (CAS No. 1804103-11-4)
3-Bromo-1-(2-(chloromethyl)-6-hydroxyphenyl)propan-1-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 1804103-11-4, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both bromo and chloromethyl functional groups, along with a hydroxyl substituent on the aromatic ring, contributes to its reactivity and potential applications in drug development.
The compound's structure is characterized by a propanone backbone, which is further modified by the attachment of a brominated aromatic ring at one end and a chloromethyl group at another. This arrangement not only enhances its utility as a synthetic building block but also opens up possibilities for exploring its pharmacological effects. The hydroxyl group on the aromatic ring adds another layer of functionality, allowing for further derivatization and modification to tailor its properties for specific applications.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-Bromo-1-(2-(chloromethyl)-6-hydroxyphenyl)propan-1-one. Researchers have been investigating its role in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders. The bromo and chloromethyl groups are known to be versatile handles for chemical modifications, enabling the synthesis of a wide range of derivatives with tailored biological activities.
One of the most promising areas of research involves the use of this compound as a precursor in the synthesis of small-molecule inhibitors. These inhibitors have shown potential in modulating key enzymatic pathways involved in diseases such as cancer, Alzheimer's, and rheumatoid arthritis. The hydroxyl group, in particular, has been identified as a critical site for interaction with biological targets, enhancing the compound's binding affinity and efficacy.
Recent studies have highlighted the compound's ability to interact with specific receptors and enzymes, leading to the development of novel drug candidates. For instance, researchers have demonstrated that derivatives of 3-Bromo-1-(2-(chloromethyl)-6-hydroxyphenyl)propan-1-one can inhibit the activity of enzymes such as kinases and phosphodiesterases, which are implicated in various pathological processes. This has opened up new avenues for therapeutic intervention and has sparked further investigation into its mechanism of action.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired framework efficiently. These methodologies not only enhance the synthetic route but also allow for scalability, making it feasible for industrial applications.
The pharmacokinetic properties of 3-Bromo-1-(2-(chloromethyl)-6-hydroxyphenyl)propan-1-one are also being studied to understand how it behaves within biological systems. Researchers are focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize dosing regimens and minimize potential side effects. This involves using computational modeling techniques to predict how the compound will interact with biological matrices and degrade over time.
In conclusion, 3-Bromo-1-(2-(chloromethyl)-6-hydroxyphenyl)propan-1-one represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as a synthetic intermediate has enabled the development of novel drug candidates targeting various diseases. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in future medical treatments.
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